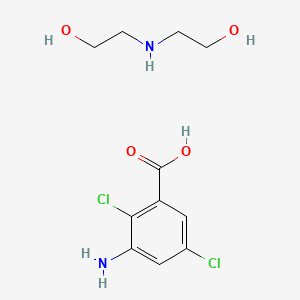

Chloramben-diolamine

Description

Properties

CAS No. |

53404-16-3 |

|---|---|

Molecular Formula |

C11H16Cl2N2O4 |

Molecular Weight |

311.16 g/mol |

IUPAC Name |

3-amino-2,5-dichlorobenzoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H5Cl2NO2.C4H11NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3;6-3-1-5-2-4-7/h1-2H,10H2,(H,11,12);5-7H,1-4H2 |

InChI Key |

NXZLJFLADUDSQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.C(CO)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Chloramben-diolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben-diolamine, the diethanolamine salt of 3-amino-2,5-dichlorobenzoic acid (Chloramben), is a compound of interest with potential applications in various fields. This technical guide provides a comprehensive overview of a scientifically plausible method for its synthesis and a detailed approach to its structural characterization. The synthesis involves a straightforward acid-base reaction between Chloramben and diethanolamine. Structural elucidation is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Synthesis of this compound

The synthesis of this compound is based on the fundamental chemical principle of salt formation between a carboxylic acid and an amine. In this reaction, the acidic carboxylic acid group of 3-amino-2,5-dichlorobenzoic acid protonates the basic secondary amine group of diethanolamine.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-amino-2,5-dichlorobenzoic acid (Chloramben) (95% purity)[1]

-

Diethanolamine (≥99% purity)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.3 g (0.05 mol) of 3-amino-2,5-dichlorobenzoic acid in 50 mL of anhydrous ethanol. Gentle heating may be required to achieve complete dissolution.

-

In a separate beaker, dissolve 5.26 g (0.05 mol) of diethanolamine in 20 mL of anhydrous ethanol.

-

Slowly add the diethanolamine solution to the stirred solution of 3-amino-2,5-dichlorobenzoic acid at room temperature.

-

A white precipitate is expected to form upon addition.

-

Continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 20 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum at 40°C for 4 hours to yield this compound as a white solid.

Structural Characterization

A combination of spectroscopic methods is employed to confirm the structure and purity of the synthesized this compound.

Logical Workflow for Structural Characterization

Caption: Workflow for the structural characterization of this compound.

Data Presentation

| Parameter | 3-amino-2,5-dichlorobenzoic acid | Diethanolamine | Expected this compound |

| Molecular Formula | C₇H₅Cl₂NO₂ | C₄H₁₁NO₂ | C₁₁H₁₆Cl₂N₂O₄ |

| Molecular Weight | 206.03 g/mol [1] | 105.14 g/mol | 311.17 g/mol |

| Appearance | White to off-white solid | White solid or viscous liquid[2] | White solid |

| Melting Point (°C) | 194-197 (decomposes)[1] | 28 | To be determined |

Spectroscopic Data

2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Spectrum of this compound (in DMSO-d₆):

-

Aromatic Protons: Signals corresponding to the two aromatic protons of the dichlorinated benzene ring.

-

Amine Protons: A broad singlet for the primary amine (-NH₂) on the aromatic ring and a broad signal for the secondary ammonium proton (-NH₂⁺-) of the diethanolammonium cation.

-

Diethanolamine Protons: Two triplets corresponding to the methylene groups (-CH₂-) adjacent to the nitrogen and oxygen atoms. The chemical shifts would be expected to shift downfield compared to free diethanolamine due to the protonation of the amine.

-

Hydroxyl Protons: A broad signal for the hydroxyl (-OH) protons of the diethanolammonium cation.

-

2.3.2. Infrared (IR) Spectroscopy

-

Expected Key IR Absorptions for this compound (KBr pellet):

-

O-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

-

N-H stretch: Absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and the ammonium group.

-

C=O stretch (carboxylate): A strong absorption band around 1600-1630 cm⁻¹, shifted to a lower wavenumber compared to the carboxylic acid C=O stretch (typically ~1700 cm⁻¹) due to the formation of the carboxylate salt.

-

C-N stretch: Absorptions in the fingerprint region.

-

C-Cl stretch: Strong absorptions in the lower frequency region of the fingerprint.

-

2.3.3. Mass Spectrometry (MS)

-

Expected Mass Spectrum of this compound (ESI+):

-

The mass spectrum is expected to show peaks corresponding to the individual components due to the ionic nature of the salt.

-

A peak at m/z 206 corresponding to the [3-amino-2,5-dichlorobenzoic acid + H]⁺ ion.

-

A peak at m/z 106 corresponding to the [diethanolamine + H]⁺ ion[3].

-

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the synthesis and structural characterization of this compound. The proposed synthetic route is efficient and relies on a simple acid-base neutralization. The analytical workflow, employing a suite of spectroscopic techniques, provides a comprehensive approach to confirming the identity and purity of the final compound. This information is intended to be a valuable resource for researchers and professionals engaged in the study and development of related chemical entities.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chloramben-diolamine in Susceptible Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, and its diolamine salt formulation, has a long history as a selective pre-emergence herbicide. While its physiological effects as a synthetic auxin are well-documented, the precise molecular mechanisms underpinning its action in susceptible plant species have remained a subject of investigation. This technical guide provides an in-depth exploration of the current understanding of Chloramben-diolamine's mechanism of action, from its absorption and translocation to its metabolic fate and molecular interactions. A key finding is that Chloramben appears to operate through a non-canonical auxin signaling pathway, as it exhibits little to no binding to the primary auxin receptors TIR1/AFB5. This guide synthesizes available quantitative data, details experimental protocols for further research, and presents visual diagrams of the proposed pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a benzoic acid herbicide that has been utilized for the control of annual grasses and broadleaf weeds in various crops. The diolamine salt formulation, this compound, enhances its solubility and handling properties. The herbicidal activity of Chloramben is characterized by its auxin-like effects, primarily the inhibition of root development and subsequent disruption of plant growth.[1][2] Despite its classification as a synthetic auxin, recent evidence suggests its mode of action diverges from the canonical auxin signaling pathway mediated by the TIR1/AFB family of receptors.[3] This guide delves into the multifaceted mechanism of this compound, providing a technical resource for the scientific community.

Physicochemical Properties of Chloramben and its Diolamine Salt

The formulation of Chloramben as a diolamine salt significantly impacts its physical and chemical characteristics, which in turn influence its behavior in the environment and its uptake by plants.

| Property | Chloramben (Acid) | This compound | Reference(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | C₁₁H₁₆Cl₂N₂O₄ | [4][5] |

| Molecular Weight | 206.03 g/mol | 311.16 g/mol | [4][5] |

| Water Solubility | 700 mg/L | Higher than acid form (specific value not readily available) | [6] |

| Vapor Pressure | 9.3 x 10⁻⁴ Pa @ 100°C | Data not readily available | [6] |

| LogP | 2.52 | Likely lower than acid form due to increased polarity | [4] |

Pharmacokinetics in Susceptible Plants

The efficacy of this compound is intrinsically linked to its absorption, translocation, and metabolic breakdown within the plant. Susceptible species exhibit distinct pharmacokinetic profiles compared to tolerant species.

Absorption and Translocation

Chloramben is readily absorbed by both roots and shoots of plants.[2] Studies utilizing ¹⁴C-labeled Chloramben have demonstrated that the formulation (acid vs. salt) and the presence of surfactants can influence the rate of absorption. For instance, velvetleaf, a susceptible species, absorbs a greater amount of the acid form of Chloramben compared to the salt form.[3]

Once absorbed, Chloramben is mobile within the plant and is translocated via both the xylem and phloem to meristematic tissues, where it exerts its primary effects.[2] A key differentiator between susceptible and tolerant species is the extent of translocation. In susceptible species like velvetleaf, a greater proportion of the absorbed Chloramben is translocated from the treated leaves to other parts of the plant, particularly the shoots, compared to tolerant species like soybean.[3]

Metabolism: The Detoxification Pathway

The primary metabolic pathway for Chloramben in plants is conjugation, which serves as a detoxification mechanism. The two main identified metabolites are:

-

N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): This is a major metabolite formed through the conjugation of the amino group of Chloramben with glucose.

-

Glucose ester of Chloramben: Formed by the esterification of the carboxylic acid group of Chloramben with glucose.

The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility. Tolerant species, such as soybean, are more efficient at converting Chloramben into these non-phytotoxic conjugates and sequestering them, thereby limiting the amount of active herbicide that reaches the target sites.[3] In contrast, susceptible species have a lower capacity for this metabolic breakdown, leading to an accumulation of the active Chloramben molecule.

Table 1: Comparative Pharmacokinetics of ¹⁴C-Chloramben in Velvetleaf (Susceptible) and Soybean (Tolerant)

| Parameter | Velvetleaf (Susceptible) | Soybean (Tolerant) | Reference(s) |

| Absorption (Foliar) | Higher for acid form | Lower for acid form | [3] |

| Translocation from Treated Leaf | Greater | Lesser | [3] |

| Unmetabolized Chloramben in Shoot | 58% of total recovered label | 35% of recovered label | [3] |

| Unextractable ¹⁴C-label in Treated Leaves | Lower | Greater | [3] |

Molecular Mechanism of Action

A Non-Canonical Auxin Signaling Pathway

While Chloramben induces classic auxin-like symptoms, such as root growth inhibition and epinasty, compelling evidence suggests it does not operate through the well-established canonical auxin signaling pathway. The core of this canonical pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation, leading to the activation of auxin-responsive genes.[1]

However, in-vitro binding assays have shown that Chloramben (referred to as Amiben) exhibits little or no binding to the auxin receptors TIR1 and AFB5.[3] This pivotal finding indicates that Chloramben likely triggers auxin-like responses through an alternative or "non-canonical" signaling cascade.

dot

Caption: Proposed non-canonical signaling pathway of Chloramben.

Potential Alternative Mechanisms

The precise molecular target of Chloramben remains to be elucidated. However, several non-canonical auxin signaling pathways have been identified in plants, which could potentially be perturbed by Chloramben. These include:

-

Other Auxin-Binding Proteins: Plants possess other proteins that can bind auxins, although their role in signaling is not as well-defined as the TIR1/AFB family.

-

Perturbation of Auxin Homeostasis: Chloramben could interfere with the transport, synthesis, or degradation of endogenous auxin, leading to an imbalance that triggers auxin-like responses.[7]

-

Induction of Ethylene Biosynthesis: Like many synthetic auxins, Chloramben can induce the production of ethylene, a plant hormone that can cause similar symptoms, such as root swelling and epinasty.[2][8] The accumulation of cyanide, a byproduct of ethylene biosynthesis, can also contribute to phytotoxicity in some species.[8]

dot

Caption: Potential downstream effects of Chloramben in susceptible plants.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Protocol for Radiolabeled Herbicide Absorption and Translocation Study

Objective: To quantify the uptake and movement of Chloramben in susceptible and tolerant plant species.

Materials:

-

¹⁴C-labeled Chloramben (with a specific activity of at least 170 Bq/µL)

-

Susceptible and tolerant plant species grown to the appropriate stage (e.g., 2-4 leaf stage)

-

Microsyringe

-

Scintillation vials

-

Scintillation cocktail

-

Liquid Scintillation Counter (LSC)

-

Biological oxidizer

-

Phosphor imager and plates

Procedure:

-

Plant Preparation: Grow plants under controlled environmental conditions.

-

Treatment Application: Apply a known amount (e.g., 1 µL droplet) of ¹⁴C-Chloramben solution to a specific leaf of each plant using a microsyringe.

-

Time Course: Harvest plants at various time points post-application (e.g., 6, 24, 48, 72 hours).

-

Leaf Wash: At each time point, wash the treated leaf with a suitable solvent (e.g., 10% methanol) to remove unabsorbed herbicide. The radioactivity in the wash solution is quantified by LSC.

-

Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, parts below the treated leaf, and roots.

-

Quantification of Radioactivity:

-

Combustion: Dry and combust each plant section using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

-

Calculation:

-

Absorption (%) = [(Total applied ¹⁴C) - (¹⁴C in leaf wash)] / (Total applied ¹⁴C) * 100

-

Translocation (%) = (¹⁴C in all plant parts except the treated leaf) / (Total absorbed ¹⁴C) * 100

-

-

-

Visualization (Autoradiography):

-

Press and dry whole plants.

-

Expose the dried plants to a phosphor imaging plate for a set period.

-

Scan the plate to visualize the distribution of the radiolabeled herbicide.

-

dot

Caption: Experimental workflow for radiolabeled herbicide studies.

Protocol for HPLC Analysis of Chloramben and its Metabolites

Objective: To separate and quantify Chloramben and its primary metabolites in plant extracts.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

-

Reversed-phase C18 column

-

Plant tissue extracts (from treated and untreated plants)

-

Analytical standards of Chloramben, N-glucosylamine Chloramben, and Chloramben glucose ester

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

-

Sample Extraction: Homogenize plant tissues in a suitable solvent (e.g., methanol/water mixture). Centrifuge to pellet debris and collect the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup (Optional): Pass the extract through an SPE cartridge to remove interfering compounds.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and acidified water is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of approximately 220 nm or MS detection for higher specificity and sensitivity.

-

-

Quantification: Create a standard curve using the analytical standards of Chloramben and its metabolites. Compare the peak areas from the plant extracts to the standard curve to determine the concentration of each compound.

Conclusion and Future Directions

The mechanism of action of this compound in susceptible plant species is complex and appears to diverge from the canonical auxin signaling pathway. While its effects on root growth and development are characteristic of a synthetic auxin, the lack of direct binding to primary auxin receptors points towards a novel or alternative molecular target. The differential absorption, translocation, and metabolic detoxification are key factors governing its selectivity between susceptible and tolerant species.

Future research should focus on:

-

Identification of the Molecular Target: Employing techniques such as molecular docking, affinity chromatography, and genetic screens to identify the protein(s) that directly interact with Chloramben.

-

Elucidation of the Signaling Cascade: Once a target is identified, dissecting the downstream signaling events that lead to the observed physiological responses.

-

Quantitative Metabolic Profiling: Performing detailed kinetic studies of Chloramben metabolism in susceptible and tolerant species to better understand the enzymatic processes involved in detoxification.

-

Comparative Studies of this compound and Chloramben Acid: Directly comparing the uptake, translocation, and efficacy of the diolamine salt and the parent acid to understand the role of the formulation in its herbicidal activity.

A deeper understanding of this compound's unique mechanism of action will not only provide valuable insights into plant hormone signaling but also aid in the development of more effective and selective herbicides.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 3. Absorption, Translocation, and Metabolism of Foliage-Applied Chloramben in Velvetleaf (Abutilon theophrasti) and Soybean (Glycine max) | Weed Science | Cambridge Core [cambridge.org]

- 4. chloramben | CAS#:133-90-4 | Chemsrc [chemsrc.com]

- 5. This compound | C11H16Cl2N2O4 | CID 44148926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]

- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Microbial Maze: An In-depth Technical Guide to the Metabolic Pathways of Chloramben-diolamine in Soil Microorganisms

For Researchers, Scientists, and Drug Development Professionals

The herbicide Chloramben, often formulated as a diolamine salt for enhanced solubility, has been a tool in agriculture for the control of broadleaf and grassy weeds. Its fate in the environment, particularly its breakdown by the complex microbial communities in soil, is a critical area of study for assessing its environmental impact and potential for bioremediation. This technical guide synthesizes the available scientific knowledge on the microbial metabolism of Chloramben, offering a detailed look into putative degradation pathways, a summary of quantitative data, and comprehensive experimental protocols to guide further research in this domain. While specific studies on the diolamine formulation are limited, the metabolic fate of the active ingredient, Chloramben (3-amino-2,5-dichlorobenzoic acid), is the central focus.

Putative Metabolic Pathways of Chloramben

Direct and complete metabolic pathways for Chloramben in specific soil microorganisms have not been extensively detailed in publicly available literature. However, based on the degradation of structurally similar chlorinated aromatic compounds and initial observations of Chloramben's breakdown, a putative pathway can be proposed. A key initial step in the microbial degradation of Chloramben is likely decarboxylation , the removal of the carboxyl group[1]. This is a common microbial strategy to detoxify and metabolize benzoic acid derivatives.

Following or preceding decarboxylation, dehalogenation , the removal of chlorine atoms, is a critical step in the mineralization of chlorinated herbicides[2]. Microorganisms employ various enzymatic mechanisms for dehalogenation, including reductive, oxidative, and hydrolytic pathways. Given the aerobic conditions prevalent in many soil environments, oxidative dehalogenation is a probable route. This would involve the enzymatic addition of hydroxyl groups to the aromatic ring, leading to the formation of chlorinated catechols. These catechols are then susceptible to ring cleavage, a reaction catalyzed by dioxygenase enzymes, which breaks open the aromatic ring and feeds the resulting aliphatic intermediates into central metabolic pathways.

Another potential transformation involves the modification of the amino group. Deamination , the removal of the amino group, could occur, leading to the formation of 2,5-dichlorobenzoic acid. This intermediate could then be further degraded through pathways established for other chlorinated benzoic acids.

References

An In-depth Technical Guide on the Identification of Chloramben-diolamine Degradation Products in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide. Its diolamine salt, Chloramben-diolamine, is formulated to improve its solubility in water for agricultural applications. Understanding the environmental fate of this compound, particularly its degradation in aqueous systems, is crucial for assessing its environmental impact and ensuring water quality. This technical guide provides a comprehensive overview of the identification of this compound degradation products in water, summarizing known degradation pathways, analytical methodologies, and experimental protocols.

Degradation Pathways of Chloramben in Water

Chloramben is known to degrade in water primarily through photodegradation, with hydrolysis playing a lesser role. The rate and extent of degradation are influenced by factors such as pH, temperature, and the presence of photosensitizers.

Photodegradation

When exposed to sunlight, especially UV radiation, Chloramben undergoes degradation in aqueous solutions. The primary photodegradation pathway involves reductive dechlorination. This process entails the removal of chlorine atoms from the aromatic ring.

-

Step 1: Monodechlorination: The initial step is the removal of one chlorine atom, typically at the C2 position, to form 3-amino-5-chlorobenzoic acid .

-

Step 2: Didechlorination: Further irradiation can lead to the removal of the second chlorine atom, resulting in the formation of 3-aminobenzoic acid .

Irradiation of aqueous solutions of Chloramben can also lead to the formation of inorganic chloride ions as a result of the cleavage of the carbon-chlorine bonds.

Hydrolysis

Information on the hydrolysis of Chloramben is less prevalent in the literature compared to photodegradation. Generally, benzoic acid herbicides can be susceptible to hydrolysis under certain pH and temperature conditions, though Chloramben is considered relatively stable to hydrolysis under normal environmental conditions.

Quantitative Data on Degradation Products

Disclaimer: The following table presents illustrative quantitative data as specific experimental values for the degradation of this compound were not available in the public domain at the time of this review. This table is intended to provide a template for presenting such data.

| Time (hours) | Chloramben (%) | 3-amino-5-chlorobenzoic acid (%) | 3-aminobenzoic acid (%) |

| 0 | 100 | 0 | 0 |

| 6 | 75 | 20 | 5 |

| 12 | 50 | 35 | 15 |

| 24 | 20 | 50 | 30 |

| 48 | 5 | 45 | 50 |

Experimental Protocols

Photodegradation Study Protocol

This protocol outlines a general procedure for investigating the photodegradation of this compound in water.

Objective: To identify and quantify the degradation products of this compound under simulated solar irradiation.

Materials:

-

This compound standard

-

High-purity water (e.g., Milli-Q)

-

Quartz tubes

-

Solar simulator with a UV spectrum output (e.g., Xenon arc lamp)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS/MS)

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/L).

-

Experimental Setup:

-

Fill several quartz tubes with the this compound solution.

-

Measure and record the initial pH of the solution.

-

Place the tubes in the solar simulator.

-

Wrap a set of control tubes in aluminum foil to serve as dark controls.

-

-

Irradiation: Expose the samples to simulated sunlight for a defined period (e.g., 48 hours).

-

Sampling: Withdraw aliquots from the irradiated and dark control tubes at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

Sample Analysis:

-

Immediately analyze the collected samples using a validated LC-MS/MS method to identify and quantify this compound and its degradation products.

-

The LC-MS/MS method should be optimized for the separation and detection of the parent compound and its expected degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound and its degradation products as a function of time.

-

Calculate the degradation rate constants and half-life of this compound.

-

Analytical Methodology

The analysis of Chloramben and its degradation products in water typically involves chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

| Analytical Technique | Description | Key Parameters |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique for identifying and quantifying organic molecules. | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid. Ionization: Electrospray Ionization (ESI) in negative or positive mode. Mass Transitions: For Chloramben, a common transition is m/z 204.0 -> 159.9. |

| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like Chloramben. | Derivatization: Methylation to form the more volatile methyl ester. Column: A non-polar or medium-polarity capillary column. Ionization: Electron Ionization (EI). |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection is a more common and less expensive technique but may lack the sensitivity and selectivity of MS detection. | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water. Detection: UV detector set at the wavelength of maximum absorbance for Chloramben. |

Visualizations

Caption: Degradation pathway of this compound in water.

Caption: Experimental workflow for a photodegradation study.

Chloramben-Diolamine and Soil Organic Matter: A Technical Examination of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding affinity of the herbicide Chloramben, with a focus on its diolamine salt, to various types of soil organic matter (SOM). Due to the limited availability of specific quantitative data for Chloramben's interaction with isolated SOM fractions (humic acid, fulvic acid, and humin), this document provides a comprehensive overview of the principles of Chloramben-soil interaction, a generalized experimental protocol for determining binding affinity, and illustrative data representations.

Introduction to Chloramben and Soil Organic Matter Interaction

Chloramben is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.[1] Its effectiveness and environmental fate are significantly influenced by its interaction with soil components, particularly soil organic matter. SOM is a complex mixture of substances, broadly categorized into humic acid, fulvic acid, and humin based on their solubility in acidic and alkaline solutions.[2] The binding of Chloramben to these fractions governs its bioavailability, mobility, and persistence in the soil environment.[3][4]

The diolamine salt of Chloramben is expected to dissociate in the soil solution, with the Chloramben anion being the primary species interacting with SOM. The binding is generally stronger in soils with higher organic matter content, which leads to reduced leaching.[3][4] Soil pH also plays a crucial role; as pH increases, the negative charge on both the Chloramben molecule and the SOM functional groups increases, potentially leading to greater electrostatic repulsion and reduced binding.

Quantitative Analysis of Binding Affinity: An Illustrative Overview

While specific experimental data for Chloramben's binding to isolated SOM fractions is scarce in publicly available literature, the following tables illustrate how such data would be presented. These tables are based on generalized knowledge of herbicide-SOM interactions and should be considered illustrative.

Table 1: Illustrative Freundlich and Langmuir Isotherm Parameters for Chloramben Binding to Soil Organic Matter Fractions

| Soil Organic Matter Fraction | Freundlich Kf ((mg/kg)/(mg/L)1/n) | Freundlich 1/n | Langmuir Qmax (mg/kg) | Langmuir KL (L/mg) |

| Humic Acid | 85 | 0.85 | 150 | 0.45 |

| Fulvic Acid | 45 | 0.92 | 80 | 0.25 |

| Humin | 120 | 0.80 | 200 | 0.60 |

Table 2: Illustrative Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Chloramben

| Soil Organic Matter Fraction | Estimated Koc (L/kg) |

| Humic Acid | 180 |

| Fulvic Acid | 95 |

| Humin | 250 |

Experimental Protocol: Determining Chloramben-SOM Binding Affinity

This section outlines a detailed, generalized protocol for quantifying the binding of Chloramben to different soil organic matter fractions using a batch equilibrium method.

3.1. Materials and Reagents

-

Chloramben analytical standard

-

Chloramben-diolamine formulation (if studying the formulated product)

-

Isolated soil organic matter fractions (humic acid, fulvic acid, humin)

-

0.01 M CaCl2 solution

-

HPLC-grade acetonitrile and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Centrifuge tubes (e.g., 50 mL polypropylene)

-

Mechanical shaker

-

High-speed centrifuge

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)

3.2. Experimental Procedure

-

Preparation of Stock Solutions: Prepare a stock solution of Chloramben in 0.01 M CaCl2. From this stock, prepare a series of standard solutions of varying concentrations.

-

Sorption Experiment:

-

Weigh a precise amount of each SOM fraction (e.g., 100 mg) into separate centrifuge tubes.

-

Add a known volume (e.g., 20 mL) of a Chloramben standard solution to each tube.

-

Include control tubes with the Chloramben solution but no SOM to account for any potential adsorption to the tube walls.

-

Securely cap the tubes and place them on a mechanical shaker. Equilibrate for a predetermined time (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for a sufficient time to pellet the SOM.

-

Carefully collect an aliquot of the supernatant for analysis.

-

-

Analysis:

-

Analyze the concentration of Chloramben remaining in the supernatant using a validated HPLC method.

-

-

Data Calculation:

-

Calculate the amount of Chloramben sorbed to the SOM by subtracting the equilibrium concentration in the supernatant from the initial concentration.

-

Plot the amount of sorbed Chloramben versus the equilibrium concentration in solution to generate sorption isotherms.

-

Fit the data to the Freundlich and Langmuir models to determine the respective isotherm parameters.

-

Visualizations: Workflows and Conceptual Relationships

Diagram 1: Experimental Workflow for Determining Chloramben-SOM Binding Affinity

Caption: A flowchart of the batch equilibrium method for studying Chloramben sorption to SOM.

Diagram 2: Logical Relationships in Chloramben-Soil Binding

Caption: Factors influencing Chloramben's binding affinity and its environmental consequences.

References

Toxicological Profile of Chloramben on Non-Target Aquatic Organisms: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a selective, pre-emergence herbicide, has been utilized in agriculture to control annual grasses and broadleaf weeds. Its active ingredient, 3-amino-2,5-dichlorobenzoic acid, and its various salt formulations, such as Chloramben-diolamine, may enter aquatic ecosystems through runoff and leaching, raising concerns about its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological effects of Chloramben on these organisms, presenting available quantitative data, outlining general experimental protocols, and illustrating its presumed mode of action. It is important to note that while the focus is on this compound, the available ecotoxicological data primarily pertains to the parent compound, Chloramben.

Quantitative Ecotoxicity Data

The acute and chronic toxicity of Chloramben to a range of non-target aquatic organisms has been evaluated. The following tables summarize the key toxicity endpoints, such as the median lethal concentration (LC50) and the median effective concentration (EC50), derived from studies on fish, aquatic invertebrates, and algae.

Table 1: Acute Toxicity of Chloramben to Freshwater Fish

| Species | Exposure Duration | Endpoint | Concentration (mg/L) |

| Freshwater Fish (species not specified) | 96 hours | LC50 | 2.9 |

Table 2: Acute Toxicity of Chloramben to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Concentration (mg/L) |

| Daphnia magna | 48 hours | EC50 (Immobilisation) | 6.7 |

Table 3: Toxicity of Chloramben to Aquatic Plants (Algae)

| Species | Exposure Duration | Endpoint | Concentration (mg/L) |

| Selenastrum capricornutum | 72 hours | EC50 (Growth Rate) | 11 |

| Selenastrum capricornutum | 72 hours | EC50 (Biomass) | 5.2 |

Experimental Protocols

While the specific details of the studies from which the above data were extracted are not publicly available, standard ecotoxicological testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically followed. The methodologies for the key experiments are outlined below.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

A standardized acute toxicity test in fish involves exposing a selected species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), to a range of concentrations of the test substance in water for a 96-hour period.

Daphnia magna Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. The endpoint is the concentration at which 50% of the daphnids are unable to swim after a 48-hour exposure period.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This study evaluates the effects of a substance on the growth of a freshwater green alga, such as Selenastrum capricornutum. The test measures the reduction in algal growth over a 72-hour period.

Mode of Action and Signaling Pathways

Chloramben is classified as a synthetic auxin herbicide.[1] In target plants, it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in plant death. While the specific molecular targets in non-target aquatic organisms are not well-elucidated, it is presumed that at high concentrations, Chloramben may interfere with hormonal signaling pathways that share similarities with those in plants, or exert its toxic effects through other, non-specific mechanisms. The following diagram illustrates a generalized signaling pathway for auxin-like herbicides in susceptible plants, which may provide a conceptual framework for understanding its potential effects in aquatic flora.

Conclusion

The available data indicates that Chloramben exhibits moderate acute toxicity to fish, aquatic invertebrates, and algae. However, a significant data gap exists for the specific toxicological profile of this compound. Furthermore, detailed experimental protocols from the primary literature are not readily accessible, and the precise molecular mechanisms of toxicity in non-target aquatic organisms remain an area for further investigation. For a comprehensive environmental risk assessment, further research focusing on the diolamine salt, chronic exposure scenarios, and the elucidation of specific signaling pathways in representative aquatic species is warranted. Researchers and drug development professionals should consider these data gaps when evaluating the environmental safety profile of related compounds.

References

Chloramben-Diolamine: A Technical Assessment of Groundwater Contamination Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramben, a selective, pre-emergence herbicide, and its various salt formulations, including chloramben-diolamine, present a potential risk for groundwater contamination due to their mobility in certain soil types. This technical guide synthesizes available data on the environmental fate of chloramben, with a focus on its leaching potential. Key physicochemical properties, degradation rates, and soil interaction parameters are presented to inform risk assessments and guide further research. While specific data for the diolamine salt is limited, the general behavior of chloramben salts suggests a high potential for mobility in soil. This document provides a comprehensive overview of the current understanding of chloramben's environmental behavior, including experimental methodologies and visual representations of key processes.

Physicochemical Properties of Chloramben

Understanding the inherent properties of chloramben is fundamental to predicting its behavior in the environment. The following table summarizes key physicochemical data for chloramben.

| Property | Value | Reference |

| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | |

| CAS Number | 133-90-4 | |

| Molecular Weight | 206.03 g/mol | [1] |

| Water Solubility | 700 mg/L at 25°C | |

| Vapor Pressure | 7 x 10⁻³ mm Hg at 100°C | [2] |

| pKa | ~3 (carboxylic acid group) | [3] |

Environmental Fate and Transport

The potential for a pesticide to leach into groundwater is governed by a complex interplay of its chemical properties and environmental conditions. For chloramben, mobility is a significant concern, particularly in soils with low organic matter and high sand content.

Soil Sorption and Mobility

The soil-water partition coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles versus remaining in the soil solution where it can be transported downwards. A low Koc value suggests a higher potential for leaching.

| Parameter | Value | Interpretation | Reference |

| Soil Adsorption Coefficient (Koc) | 15 (estimated for salts at pH < 5) | Very High Mobility | |

| Experimental Koc | 21 | High to Very High Mobility | [3] |

Leaching of chloramben is most pronounced in sandy soils and decreases with increasing clay and organic matter content[4][5]. The chemical form of chloramben also significantly influences its mobility. Salts of chloramben, such as the ammonium and likely the diolamine salt, are more easily leached from soil compared to its ester or amide forms[6].

Degradation

Degradation is a critical process that reduces the amount of a pesticide available for leaching. Chloramben degrades in the environment through both microbial and photochemical pathways.

| Degradation Pathway | Half-life (t½) | Conditions | Reference |

| Soil Persistence (General) | 6 - 8 weeks | Field conditions | [4] |

| Aqueous Photolysis | 0.25 days (6 hours) | In water exposed to sunlight | [3] |

| Vapor Phase Photodegradation | ~15 hours (estimated) | Reaction with hydroxyl radicals | [3] |

Experimental Protocols

The data presented in this guide are derived from studies that likely followed standardized methodologies for assessing the environmental fate of pesticides. While specific experimental details for each cited study are not available, the following sections describe the general protocols based on established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Leaching Studies (Based on OECD Guideline 312)

Soil column leaching studies are designed to assess the mobility of a substance through a soil profile.

-

Column Preparation: Undisturbed or repacked soil columns are prepared using representative soil types. The soils are characterized for properties such as texture, organic carbon content, pH, and cation exchange capacity.

-

Test Substance Application: A known concentration of the test substance (e.g., ¹⁴C-labeled chloramben) is applied to the surface of the soil column.

-

Elution: The columns are irrigated with a simulated rainfall solution at a constant rate.

-

Leachate Collection and Analysis: The leachate is collected in fractions and analyzed for the concentration of the parent compound and any major degradation products.

-

Soil Analysis: After the leaching period, the soil columns are sectioned, and each section is analyzed to determine the distribution of the substance within the soil profile.

Soil Degradation Studies (Based on OECD Guideline 307)

These studies determine the rate of degradation of a substance in soil under controlled laboratory conditions.

-

Soil Selection and Preparation: Representative soils are collected and sieved. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: The test substance is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) under either aerobic or anaerobic conditions.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are extracted and analyzed for the concentration of the parent compound and its transformation products.

-

Data Analysis: The degradation rate and half-life (t½) are calculated using appropriate kinetic models, typically assuming first-order kinetics.

Adsorption/Desorption Studies (Based on OECD Guideline 106)

This batch equilibrium method is used to determine the extent to which a chemical adsorbs to soil particles.

-

Soil and Solution Preparation: A series of soil samples with varying properties are used. A solution of the test substance in a calcium chloride solution (to maintain ionic strength) is prepared.

-

Equilibration: Known masses of soil are mixed with the test solution in centrifuge tubes and shaken for a predetermined equilibration period.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations. The soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and analysis of chloramben.

Caption: Environmental fate pathways of chloramben in the soil environment.

Caption: Factors influencing the groundwater leaching potential of chloramben.

References

- 1. epa.gov [epa.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 5. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google Books [books.google.com]

- 6. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Use and Environmental Persistence of Chloramben-diolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloramben-diolamine, a benzoic acid herbicide. It details its historical applications, regulatory timeline, environmental fate, and the analytical methodologies used for its detection.

Historical Use and Regulatory Status

This compound, the diolamine salt of Chloramben, was a selective, pre-emergence herbicide primarily used to control annual grasses and broadleaf weed seedlings.[1] Its primary applications were in agriculture, particularly for crops such as soybeans, dry beans, peanuts, sunflowers, and various vegetables.[1][2][3] Formulations included granules and aqueous solutions.[4] Due to environmental and health concerns, its use has been discontinued in the United States and it is now considered an obsolete herbicide.[1][2]

Timeline and Usage Data

The following table summarizes key dates and usage information for Chloramben.

| Parameter | Details |

| Primary Use | Pre-emergence herbicide for annual grass and broadleaf weeds[1] |

| Major Crops | Soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash[1][3] |

| Trade Names | Ambiben, Amiben, Vegiben, Ornamental Weeder[1] |

| Regulatory Status (U.S.) | General Use Pesticide (GUP), now no longer produced or sold[1] |

Environmental Persistence and Degradation

Chloramben is characterized by moderate persistence in soil, with its activity lasting approximately 6 to 8 weeks.[1] Its environmental fate is governed by a combination of biotic and abiotic processes.

Soil Persistence and Mobility

The persistence and mobility of Chloramben in soil are influenced by several factors:

-

Soil Type: Leaching is more significant in sandy soils.[1]

-

Organic Matter: Increased organic matter content leads to greater adsorption of Chloramben, thereby reducing leaching.[1]

-

Moisture: Higher soil moisture enhances the herbicidal activity but also contributes to its breakdown by soil microorganisms.[1]

Degradation Pathways

Chloramben degrades in the environment through several mechanisms:

-

Microbial Degradation: This is a key process for its breakdown in soil.[1]

-

Photodegradation: Chloramben readily degrades in water when exposed to sunlight.[1] Aqueous solutions of Chloramben, when irradiated with UV light, show a significant reduction in phytotoxicity.[4]

-

Chemical Degradation: Under certain conditions, Chloramben can undergo reductive dechlorination. This process can yield metabolites such as 3-amino-5-chlorobenzoic acid and, in smaller amounts, the completely dechlorinated 3-aminobenzoic acid.[4] In plants, it is often converted to a stable N-glucosylamine conjugate, which is a detoxification mechanism.[4]

Environmental Fate Data

The table below provides a summary of quantitative data related to the environmental persistence of Chloramben.

| Parameter | Value/Information | Conditions |

| Soil Half-Life | Approximately 6 to 8 weeks[1] | Varies with soil type and moisture |

| Water Solubility | 700 mg/L | at 25 °C[5] |

| Primary Degradation Route | Microbial degradation in soil; Photodegradation in water[1] | |

| Key Degradation Products | 3-amino-5-chlorobenzoic acid, 3-aminobenzoic acid[4] | Reductive dechlorination |

Experimental Protocols

The analysis of Chloramben in environmental samples typically involves extraction, derivatization, and gas chromatographic analysis.

Analysis of Chloramben in Water and Soil

A widely used method for the determination of chlorinated acids like Chloramben is EPA Method 515.1, which utilizes gas chromatography with an electron capture detector (GC/ECD).[6]

Methodology:

-

Sample Preparation: The water sample is acidified to a pH of less than 2. Soil samples require an initial extraction with a suitable solvent.

-

Extraction: The acidified aqueous sample is extracted with a solvent such as ethyl ether or methyl tert-butyl ether (MtBE).[6][7]

-

Derivatization: The acidic herbicides, including Chloramben, are converted to their methyl esters to increase their volatility for GC analysis. This is commonly achieved using diazomethane.[6][7]

-

Gas Chromatography (GC) Analysis: The derivatized extract is then injected into a gas chromatograph equipped with a capillary column and an electron capture detector (ECD) for separation and quantification.[6][7]

Experimental Workflow Diagram

Caption: Workflow for the analysis of Chloramben in environmental samples.

Mode of Action and Signaling

Chloramben functions as a synthetic auxin herbicide.[8] It mimics the plant hormone auxin, leading to abnormal and uncontrolled growth, ultimately causing the death of susceptible plants.[1] Its primary mode of action is the inhibition of seedling root development.[1]

Disruption of Auxin Signaling Pathway

Caption: Simplified diagram of Chloramben disrupting the auxin signaling pathway.

References

- 1. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]

- 2. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]

- 3. Chloramben - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide on the Solubility and Stability of Chloramben-Diolamine in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of chloramben and its diolamine salt. The information is curated for professionals in research, science, and drug development to support formulation and analytical development activities.

Introduction

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide.[1] For formulation purposes, it is often converted into a salt to enhance its solubility in water. One such salt is chloramben-diolamine, formed by reacting chloramben with diethanolamine.[2] Diethanolamine, an organic compound with the formula HN(CH₂CH₂OH)₂, is a weak base and a diol, and its hydrophilic nature significantly improves the aqueous solubility of the resulting salt.[3] Understanding the solubility and stability of this active ingredient in various solvent systems is critical for developing effective, stable, and safe herbicidal formulations.

Physicochemical Properties

A summary of the key physicochemical properties of chloramben is presented below.

| Property | Value | Reference |

| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | [1][4] |

| CAS Number | 133-90-4 | [1][5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4][5] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 194-197 °C (decomposes) | [1] |

Solubility Data

The solubility of chloramben and the inferred solubility of its diolamine salt are crucial for formulation development. Chloramben itself has limited water solubility but is soluble in some organic solvents and alkaline solutions. The formation of the diolamine salt significantly enhances its aqueous solubility.

Table 1: Solubility of Chloramben in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 700 mg/L | 25 | [1][6] |

| Ethanol | 172 g/L | 25 | |

| Acetone | 23.27 g/100g | 29 | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [5] |

| Alkaline Solutions | Soluble | Not Specified |

Stability Profile

The stability of chloramben and its formulations is influenced by several environmental factors, primarily light, pH, and temperature.

Photostability

Chloramben is known to be rapidly decomposed by light.[4] Aqueous solutions of chloramben, when irradiated, can turn brown, indicating degradation.[4] The degradation pathway can involve reductive dechlorination.[4] Therefore, formulations containing this compound should be protected from light to prevent photodegradation and loss of efficacy.

pH Stability and Hydrolysis

Thermal Stability

Chloramben is a solid with a melting point of around 194-197 °C, at which it decomposes.[1] For formulated products, accelerated stability studies are typically conducted at elevated temperatures to predict shelf-life. The stability of formulated metribuzin, another herbicide, was shown to be affected by high temperatures, and this effect can be formulation-dependent.[7]

Table 2: Summary of Chloramben Stability

| Factor | Observation | Reference |

| Light | Rapidly decomposed by light. | [4] |

| pH | Stability is pH-dependent; hydrolysis is a likely degradation pathway. | |

| Temperature | Decomposes at its melting point. High temperatures can accelerate degradation in formulations.[7] | [1] |

| Incompatibility | Reacts with sodium hypochlorite solutions. | [8] |

Experimental Protocols

This section outlines the methodologies for conducting key experiments to determine the solubility and stability of this compound.

Solubility Determination (Following OECD Guideline 105)

The water solubility of this compound can be determined using the Flask Method, as its expected solubility is greater than 10⁻² g/L.

Methodology:

-

Preparation: Add an excess amount of the test substance to a flask containing purified water (e.g., Milli-Q or equivalent).

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the necessary equilibration time.

-

Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Replicates: Perform the experiment in triplicate.

Hydrolysis as a Function of pH (Following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of the substance in sterile aqueous buffer solutions at different pH values.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of the test substance to each buffer solution. The concentration should be less than half of its water solubility. Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for the main study).

-

Sampling: At appropriate time intervals, withdraw samples from each solution.

-

Analysis: Analyze the samples to determine the concentration of the parent substance and any major degradation products using a validated analytical method.

-

Data Analysis: Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH. The degradation is generally assumed to follow pseudo-first-order kinetics.

Photostability Testing

To assess the impact of light on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of the test substance of known concentration.

-

Exposure: Expose the solutions to a light source that simulates natural sunlight (e.g., a Xenon arc lamp) in a controlled environment chamber. A dark control sample should be stored under the same conditions but protected from light.

-

Sampling: At various time points, take samples from both the exposed and dark control solutions.

-

Analysis: Determine the concentration of the test substance in each sample.

-

Data Analysis: Compare the degradation rate in the light-exposed samples to the dark control to determine the extent of photodegradation. The quantum yield can be calculated if the light intensity and absorption spectrum of the compound are known.

Analytical Methods for Quantification

Accurate quantification of chloramben and its degradation products is essential for solubility and stability studies. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.

-

Typical Parameters:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detector: UV detector set at a wavelength where chloramben has maximum absorbance.

-

Quantification: Based on the peak area of the analyte compared to a calibration curve of known standards.

-

Gas Chromatography (GC)

-

Principle: GC is suitable for volatile or semi-volatile compounds. For non-volatile compounds like chloramben, derivatization is necessary to increase volatility.[9]

-

Derivatization: Chloramben, being a carboxylic acid, is typically derivatized to its methyl ester using a reagent like diazomethane before GC analysis.[9][10]

-

Typical Parameters:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5).

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like chloramben. Mass Spectrometry (MS) can also be used for confirmation.[9]

-

Quantification: Based on the peak area relative to an internal standard and a calibration curve.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: General workflow for assessing the stability of this compound.

Caption: Logical workflow for solvent system selection for chloramben formulations.

Conclusion

This technical guide consolidates the available data on the solubility and stability of chloramben and its diolamine salt. The formation of the diolamine salt is a key strategy to enhance the aqueous solubility of chloramben, facilitating the development of liquid formulations. The primary stability concern for this compound is its susceptibility to photodegradation, necessitating protection from light. While the influence of pH on hydrolysis is established as a critical factor for many pesticides, specific quantitative kinetic data for chloramben is an area that warrants further investigation through dedicated studies following standardized protocols such as OECD Guideline 111. The experimental and analytical methodologies outlined in this guide provide a framework for generating the necessary data to support the development of robust and effective chloramben-based herbicidal products.

References

- 1. Chloramben - Wikipedia [en.wikipedia.org]

- 2. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]

- 3. Diethanolamine - Wikipedia [en.wikipedia.org]

- 4. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. chembk.com [chembk.com]

- 7. Impact of Formulation Type on Stability of Metribuzin Herbicide Under Certain Environmental Conditions [journals.ekb.eg]

- 8. CHLORAMBEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. gcms.cz [gcms.cz]

- 10. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Synthetic Auxin Activity of Chloramben-Diolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, a benzoic acid derivative, is a selective, pre-emergence herbicide recognized for its synthetic auxin activity. This technical guide provides a comprehensive overview of the current understanding of Chloramben and its diolamine salt, focusing on its mechanism of action as a synthetic auxin, available quantitative data, and the experimental protocols relevant to its study. While Chloramben is an older, now largely obsolete herbicide, an examination of its properties offers valuable insights into the structure-activity relationships of auxin-like compounds and the broader field of herbicide science. This document consolidates available research to serve as a resource for researchers in plant science, weed management, and the development of new herbicidal agents.

Introduction

Synthetic auxins represent a major class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1] Chloramben (3-amino-2,5-dichlorobenzoic acid) was introduced as a selective pre-emergence herbicide primarily for the control of annual grasses and broadleaf weeds in various crops, most notably soybeans.[2][3] It belongs to the benzoic acid class of synthetic auxins.[1] The diolamine salt of Chloramben is one of its formulations.[4] This guide delves into the specifics of Chloramben's synthetic auxin activity, presenting the available data and methodologies for its assessment.

Mechanism of Action: A Synthetic Auxin

The primary mode of action for Chloramben is the disruption of normal plant growth through the mimicry of auxin.[2] Synthetic auxins, at herbicidal concentrations, overwhelm the plant's natural hormonal balance, leading to a cascade of physiological and morphological disturbances.[5]

In the canonical auxin signaling pathway, natural auxins like IAA bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins. The subsequent ubiquitination and degradation of Aux/IAA proteins by the 26S proteasome relieve the repression of Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes, leading to controlled growth and development.

Synthetic auxins like Chloramben are thought to hijack this pathway. By binding to the auxin co-receptor complex, they trigger the continuous degradation of Aux/IAA repressors, leading to a sustained and exaggerated auxin response. This results in symptoms such as epinasty (twisting and bending of stems and petioles), cell elongation, and ultimately, plant death.[5]

Quantitative Data on Auxin Activity

Quantitative data on the synthetic auxin activity of Chloramben is limited in the publicly available literature. Most available data pertains to its herbicidal efficacy at specific application rates and its toxicological profile.

| Parameter | Method | Result | Reference |

| Receptor Binding | Surface Plasmon Resonance (SPR) | Little or no binding to TIR1 and AFB5 receptors | [6] |

| Relative Auxin Activity | Avena First Internode Assay | Dicamba > Chloramben (Amiben) > Dinoben | [4] |

| Herbicidal Application Rate | Field Application | 2-4 kg ai/ha |

Table 1: Summary of Quantitative and Comparative Data on Chloramben's Auxin Activity.

The finding that Chloramben exhibits little to no binding to the primary auxin receptors TIR1 and AFB5 is noteworthy, especially in contrast to its known auxin-like herbicidal effects in whole plants.[6] This suggests several possibilities: Chloramben may interact with other auxin receptors not tested, it may be metabolized in planta to a more active compound, or its herbicidal action may involve mechanisms in addition to or divergent from the canonical TIR1/AFB pathway.

Experimental Protocols

Root Elongation Inhibition Assay

This is a common and sensitive method to assess the phytotoxicity of compounds and the auxin-like activity of herbicides.

Protocol Steps:

-

Preparation of Test Solutions: Prepare a stock solution of Chloramben-diolamine and create a series of dilutions in a suitable solvent (e.g., distilled water with a small amount of acetone if needed for solubility). A negative control (solvent only) should be included.

-

Assay Setup: Place sterile filter paper in Petri dishes and moisten with a standard volume of the respective test solutions.

-

Seed Plating: Place a defined number of seeds of a sensitive indicator species (e.g., Lactuca sativa (lettuce) or Lepidium sativum (cress)) on the filter paper.

-

Incubation: Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a period of 3 to 5 days.

-

Data Collection: After the incubation period, measure the primary root length of the seedlings.

-

Analysis: Calculate the percent inhibition of root elongation for each concentration relative to the negative control. Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve and determine the EC50 or IC50 value (the concentration that causes 50% inhibition).

Avena Coleoptile Bioassays

The Avena (oat) coleoptile curvature test and the straight-growth (internode elongation) test are classic bioassays for auxin activity.

-

Avena Curvature Test: This assay measures the angle of curvature of a decapitated oat coleoptile after an agar block containing the test substance is placed asymmetrically on the cut surface. The degree of curvature is proportional to the auxin concentration.

-

Avena First Internode Elongation Test: This test, which was used to compare Chloramben with other benzoic acids, measures the elongation of subapical coleoptile or first internode sections floated in a solution of the test compound. The increase in length is a measure of auxin activity.

Conclusion

This compound is a synthetic auxin herbicide of the benzoic acid class with a well-established, albeit dated, history of use. Its mode of action is consistent with other auxin mimics, leading to the disruption of normal hormonal signaling and plant death. However, the publicly available quantitative data on its direct interaction with auxin receptors is sparse and, in one notable study, negative for the primary TIR1/AFB receptors. This raises interesting questions about its precise molecular mechanism of action. The relative auxin activity of Chloramben has been qualitatively ranked in comparison to other benzoic acid herbicides. For researchers and professionals in drug and herbicide development, Chloramben serves as a case study in the chemical diversity of auxin-like compounds and highlights the importance of comprehensive testing, including receptor binding assays and whole-plant bioassays, to fully characterize the activity of new molecules. Further investigation into the metabolism of Chloramben within the plant and its interaction with a broader range of auxin receptors could provide a clearer picture of its herbicidal efficacy.

References

- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]

- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chloramben-diolamine Detection by High-Performance Liquid Chromatography (HPLC)

Introduction

Chloramben-diolamine is the diolamine salt of Chloramben, a pre-emergence herbicide used to control annual grasses and broadleaf weeds.[1][2] Accurate and sensitive detection of this compound is crucial for environmental monitoring, food safety, and toxicological studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. The diolamine salt will dissociate in the mobile phase, and the chromophore, the Chloramben molecule, is detected by its UV absorbance. The maximum absorption wavelength for Chloramben in water has been reported to be 297 nm.[3]

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (analytical grade)

-

0.22 µm syringe filters (for sample filtration)

-

HPLC vials

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 297 nm |

| Run Time | 10 minutes |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2. Sample Preparation

The sample preparation method should be adapted based on the matrix (e.g., water, soil, biological fluids). A generic solid-phase extraction (SPE) protocol for water samples is provided below.

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a slow flow rate (approximately 2-3 mL/min).

-

Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.

-

Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area corresponding to Chloramben.

4. Quantification

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 2: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 15.2 |

| 0.5 | 76.5 |

| 1.0 | 151.8 |

| 2.5 | 380.1 |

| 5.0 | 755.4 |

| 10.0 | 1510.2 |

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | 5500 |

| Retention Time (min) | - | ~4.5 |

| %RSD of Peak Area | < 2.0% (n=6) | 0.8% |

Method Validation Summary

Table 4: Validation Parameters

| Parameter | Result |

| Linearity (r²) | 0.9995 |

| Range | 0.1 - 10 µg/mL |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | Intraday: < 1.5%, Interday: < 2.0% |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of the core components of the HPLC system.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Chloramben-diolamine residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a pre-emergence herbicide, is effective for controlling broadleaf weeds and annual grasses in a variety of crops. It is often formulated as a diolamine salt to enhance its solubility in water. Monitoring for residual levels of Chloramben is crucial for ensuring environmental safety and regulatory compliance. This application note provides a detailed protocol for the analysis of Chloramben-diolamine residues in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

The analytical procedure involves a hydrolysis step to convert the this compound salt to its free acid form. This is followed by an extraction and derivatization step, specifically methylation, to increase the volatility of the analyte for GC-MS analysis. This method provides high sensitivity and selectivity for the quantification of Chloramben residues.

Experimental Protocols

Sample Preparation: Hydrolysis and Extraction

Objective: To hydrolyze the this compound salt to Chloramben acid and extract it from the sample matrix.

Materials:

-

Sample (e.g., 50g of soil or 100 mL of water)

-

Potassium hydroxide (KOH) solution (2 M)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM), pesticide residue grade

-

Sodium sulfate, anhydrous

-

Centrifuge and centrifuge tubes (50 mL)

-

pH meter or pH indicator strips

-

Separatory funnel (250 mL)

-

Rotary evaporator

Procedure:

-

Sample Weighing/Measuring: Accurately weigh 50 g of a homogenized soil sample or measure 100 mL of a water sample into a beaker.

-

Alkaline Hydrolysis:

-

For soil samples, add 100 mL of deionized water and stir to create a slurry.

-